2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid

説明

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Chemical Naming Conventions

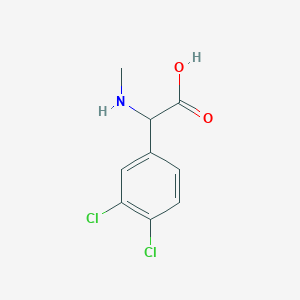

The IUPAC name 2-(3,4-dichlorophenyl)-2-(methylamino)acetic acid is derived by systematically identifying the parent structure and substituents. The parent chain is acetic acid (ethanoic acid), with the carboxylic acid group (-COOH) at the first carbon. Two substituents are attached to the second carbon:

- 3,4-Dichlorophenyl group : A benzene ring substituted with chlorine atoms at the 3- and 4-positions.

- Methylamino group : A primary amine (-NH-) with a methyl group (-CH3) attached to the nitrogen.

The numbering prioritizes the carboxylic acid group, and substituents are assigned the lowest possible locant. The prefix "2-" indicates the position of both substituents on the second carbon of the ethanoic acid backbone.

Key Components of the IUPAC Name:

| Component | Description |

|---|---|

| Parent Chain | Acetic acid (ethanoic acid) |

| Substituent 1 | 3,4-Dichlorophenyl group (C6H3Cl2) |

| Substituent 2 | Methylamino group (CH3NH-) |

| Locant | "2-" for both substituents on the second carbon |

Molecular Formula and Stereochemical Configuration Analysis

Molecular Formula and Weight

The molecular formula is C9H9Cl2NO2 , derived from:

- C9H9 : Carbon atoms from the ethanoic acid backbone, methyl group, and phenyl ring.

- Cl2 : Two chlorine atoms on the phenyl ring.

- NO2 : Nitrogen from the methylamino group and oxygen from the carboxylic acid.

The molecular weight is 234.08 g/mol , calculated as:

$$ (9 \times 12.01) + (9 \times 1.01) + (2 \times 35.45) + 14.01 + (2 \times 16.00) = 234.08 \, \text{g/mol} $$.

Stereochemical Considerations

The second carbon of the acetic acid backbone is a stereogenic center due to four distinct substituents:

- Carboxylic acid group (-COOH)

- 3,4-Dichlorophenyl group

- Methylamino group

- Hydrogen atom

This configuration creates two possible enantiomers (R and S configurations). However, available literature does not specify whether the compound is synthesized as a racemic mixture or resolved into enantiomers. The stereochemical designation is not explicitly reported in structural databases.

特性

IUPAC Name |

2-(3,4-dichlorophenyl)-2-(methylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12-8(9(13)14)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDRVMZGPSUTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid, commonly referred to as a derivative of dichlorophenyl compounds, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group, which is known for its role in enhancing biological activity through various mechanisms. The methylamino group contributes to the compound's ability to interact with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties.

- Neuropharmacological Effects : The compound has been investigated for its influence on neurotransmitter levels and enzyme activity in the brain.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the dichlorophenyl and methylamino groups can significantly affect potency and selectivity against various biological targets.

| Modification | Biological Activity | Notes |

|---|---|---|

| Replacement of methylamine with dimethylamine | Increased activity against certain pathogens | Enhances binding affinity |

| Variation in carbon chain length | Affects inhibitory potency on acetylcholinesterase (AChE) | Shorter chains often yield higher potency |

Antimicrobial Activity

A study evaluating various analogs of dichlorophenyl compounds found that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Neuropharmacological Study

In a neuropharmacological context, research indicated that this compound could alter monoamine levels in the brain. A study conducted on rats demonstrated that treatment with 100 mg/kg of the compound affected norepinephrine (NE), dopamine (DA), and serotonin (5-HT) levels across various brain regions, particularly during postnatal development.

- Findings :

- NE levels increased in specific brain areas at early developmental stages but decreased later.

- DA levels showed similar patterns, suggesting potential implications for behavioral outcomes related to learning and memory.

The proposed mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The compound has been shown to inhibit AChE, an enzyme critical for neurotransmitter regulation. The IC50 values indicate varying degrees of inhibition depending on structural modifications.

- Receptor Interaction : Potential interactions with neurotransmitter receptors may underlie its neuropharmacological effects.

科学的研究の応用

Pharmacological Applications

Antihypertensive Properties

The compound has been investigated for its antihypertensive effects. Research indicates that it can effectively lower blood pressure in various animal models, including spontaneous hypertensive rats and DOCA-hypertensive dogs. The antihypertensive activity is quantified using a scale based on the percentage decrease in systolic blood pressure over time, where 2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid exhibits significant activity .

- Mechanism of Action : The compound functions by systemic administration, either orally or through parenteral routes. It has been shown to be non-toxic and effective at doses ranging from 0.01 to 50 mg/kg body weight .

Drug Delivery Systems

Nanoparticle-Based Delivery

Recent studies have highlighted the potential of using this compound in nanoparticle-based drug delivery systems. This approach enables targeted delivery of therapeutic agents to specific cells, such as cancer cells, enhancing treatment efficacy while minimizing side effects .

- Advantages of Nanoparticle Systems :

Case Studies

Several case studies have documented the effectiveness of this compound in clinical and experimental settings:

- Hypertensive Models : In a controlled study involving DOCA-hypertensive rats, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups .

- Nanoparticle Formulations : A study demonstrated that nanoparticles coated with this compound effectively delivered chemotherapeutic agents to tumor sites in animal models, resulting in reduced tumor size and improved survival rates .

Summary Table of Applications

類似化合物との比較

Comparison with Structurally Related Compounds

Substituent Position Variations

2-(2,3-Dichlorophenyl)-2-(methylamino)acetic Acid

- Structural Difference : Chlorines at positions 2 and 3 instead of 3 and 4.

- Computational data (CCS: 145.4 Ų for [M+H]⁺) indicate distinct physicochemical properties compared to the 3,4-dichloro isomer .

2,4-Dichlorophenoxyacetic Acid (2,4-D)

- Structural Difference: Phenoxy group replaces the methylamino-acetic acid chain.

- Impact: 2,4-D acts as a synthetic auxin herbicide, causing uncontrolled plant growth. The target compound’s amino group may enable different biological targets, such as enzyme inhibition .

Functional Group Modifications

Methyl 2-(3,4-Dichlorophenyl)-2-(methylamino)acetate Hydrochloride

- Structural Difference : Carboxylic acid esterified to a methyl group; hydrochloride salt.

- Impact : Enhanced lipophilicity and stability compared to the free acid. The salt form improves solubility in polar solvents .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Extended Derivatives

[4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic Acid

- Structural Difference : Chalcone backbone with a propenyl linker.

- Impact : The extended π-conjugation system may enhance UV absorption, useful in photodynamic therapy or as a fluorescent probe .

2-(3,4-Dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid

Key Data Table

準備方法

Amino Acid Derivative Synthesis via Nucleophilic Substitution

A common approach to preparing 2-(3,4-dichlorophenyl)-2-(methylamino)acetic acid involves nucleophilic substitution reactions where a methylamino group is introduced onto a 3,4-dichlorophenyl-substituted glycine or glycine ester derivative. The key step is the reaction of 3,4-dichlorophenyl-containing amines with activated glycine esters or derivatives such as methyl 2-chloro-2-oxoacetate.

- For example, a procedure described in the Royal Society of Chemistry supplementary data involves reacting 3,4-dichlorophenylmethylamine derivatives with methyl 2-chloro-2-oxoacetate under basic conditions (e.g., triethylamine) in dichloromethane solvent to yield methyl esters of the target compound, which are subsequently hydrolyzed to the free acid.

Amide Coupling with 2-(3,4-Dichlorophenyl)acetic Acid

Another method involves coupling 2-(3,4-dichlorophenyl)acetic acid with methylamine or methylamino-containing intermediates using peptide coupling reagents such as HOBt (1-Hydroxybenzotriazole) and EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). This approach is widely used in medicinal chemistry to obtain high-purity amide derivatives.

- Literature reports from medicinal chemistry studies show that crude amine hydrochloride salts are coupled with 2-(3,4-dichlorophenyl)acetic acid under mild conditions to afford the desired amide in high yields (typically >85%) without requiring extensive purification steps.

Detailed Reaction Conditions and Procedures

Notes on Reaction Conditions

- Triethylamine is commonly used as a base to neutralize HCl generated during nucleophilic substitution and coupling steps.

- Dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are preferred solvents due to their ability to dissolve both organic substrates and reagents.

- Reaction temperatures are generally maintained at room temperature (20-25 °C) to prevent decomposition.

- Purification is typically achieved by recrystallization or chromatography depending on scale and purity requirements.

Research Findings and Optimization

Yield Optimization

- Studies demonstrate that controlling the molar ratios of amine to activated ester and using slight excesses of base (e.g., triethylamine) optimize yields.

- Avoiding large excesses of reagents reduces side products and simplifies purification.

- Hydrolysis conditions are optimized to prevent over-hydrolysis or degradation of sensitive groups.

Scale-Up Considerations

- Industrial scale syntheses employ continuous flow reactors to enhance mixing and heat transfer, improving reaction consistency and yield.

- Use of catalysts or additives that facilitate nucleophilic substitution or amide coupling can reduce reaction times and reagent consumption.

- Advanced purification techniques such as crystallization under controlled temperature gradients and preparative chromatography ensure high purity of the final acid.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution of methyl 2-chloro-2-oxoacetate with 3,4-dichlorophenylmethylamine | Methyl 2-chloro-2-oxoacetate, triethylamine, CH2Cl2 | Nucleophilic substitution | High yield, straightforward procedure | Requires careful control of base and temperature |

| Amide coupling of 2-(3,4-dichlorophenyl)acetic acid with methylamine | 2-(3,4-dichlorophenyl)acetic acid, methylamine hydrochloride, HOBt, EDC-HCl, triethylamine, THF | Amide bond formation | High purity, suitable for medicinal chemistry | Requires coupling reagents, costlier |

Representative Experimental Data (From RSC Source)

| Compound | Starting Material (g) | Product (g) | Yield (%) | Melting Point (°C) | IR (cm⁻¹) | NMR (δ ppm) |

|---|---|---|---|---|---|---|

| 2-((3,4-dichlorophenyl)(methyl)amino)-2-oxoacetic acid methyl ester | 0.500 (3,4-dichlorophenylmethylamine) | 0.480 | 96 | 49-51 | 1723 (C=O), 1666 (amide) | 7.51 (d, 2H), 3.60 (s, 3H), 3.32 (s, 3H) |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3,4-Dichlorophenyl)-2-(methylamino)acetic acid?

A robust synthesis involves:

- Step 1 : Condensation of 3,4-dichlorophenyl precursors with methylamine derivatives under reflux in anhydrous conditions.

- Step 2 : Alkylation or carboxylation to introduce the acetic acid moiety, using catalysts like HATU or DCC for amide bond formation.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Example: Analogous syntheses of thiazole derivatives (e.g., 51.8% yield via similar steps ) can be adapted by replacing the thiazol-2-yl group with methylamino.

Table 1 : Key Synthetic Parameters from Analogous Compounds

Q. How can the structural identity of this compound be confirmed?

Use orthogonal analytical techniques:

- 1H NMR : Analyze coupling constants (e.g., δ 12.31 ppm for acidic protons in DMSO-d6 ) and aromatic splitting patterns to confirm substitution on the dichlorophenyl ring.

- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 359.0 [M-H]⁻ for a related compound ) to verify molecular weight.

- InChI Key/SMILES Validation : Cross-check computed descriptors (e.g., InChIKey=QGJGBYXRJVIYGA-ZETCQYMHSA-N ) with experimental data.

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis.

- Storage : Keep in airtight containers at –20°C, away from light .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in chemical waste containers .

Advanced Research Questions

Q. How can discrepancies in NMR data between computational predictions and experimental results be resolved?

- Deuterated Solvent Effects : Confirm solvent choice (e.g., DMSO-d6 vs. CDCl3) impacts chemical shifts .

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotameric equilibria in methylamino groups).

- DFT Calculations : Compare experimental shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set ).

Q. What computational strategies predict the compound’s reactivity in biological systems?

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like neurotransmitter receptors (methylamino group as a hydrogen bond donor).

- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., logP ~2.5 for similar dichlorophenylacetic acids ).

- Metabolic Pathway Modeling : Predict phase I/II metabolism using BioTransformer, focusing on dechlorination or methyl group oxidation .

Q. How can environmental persistence and toxicity be evaluated?

- OECD 301B Test : Measure biodegradability in aqueous systems.

- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests, referencing EPA Method 515.1 for chlorinated acid detection .

- Soil Adsorption Studies : Apply HPLC-MS to quantify leaching potential (Koc values >500 suggest low mobility ).

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Orthogonal Assays : Validate cytotoxicity (e.g., MTT vs. LDH assays) across multiple cell lines.

- Epistatic Analysis : Use CRISPR screening to identify off-target effects masking SAR trends.

- Meta-Analysis : Compare results with structurally related compounds (e.g., 2,4-dichlorophenoxyacetic acid’s herbicidal SAR ).

Methodological Best Practices

- Synthetic Reproducibility : Document reaction atmosphere (N2/Ar) and moisture control to mitigate hydrolysis of methylamino groups.

- Analytical Cross-Validation : Pair NMR with IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) and elemental analysis.

- Ethical Reporting : Disclose computational parameters (e.g., force fields, solvation models) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。